2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
This compound belongs to a class of compounds known for their potential in various biological applications, including antimicrobial and hemolytic activities. The interest in synthesizing such compounds stems from their diverse chemical properties and potential applications in pharmaceutical sciences.
Synthesis Analysis
The synthesis of compounds similar to “2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide” involves multi-step reactions starting from basic chemical precursors. These processes often involve the conversion of benzoic acid derivatives through esterification, hydrazidation, and subsequent reactions to introduce various functional groups, leading to the target compound (Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds in this category has been characterized by various spectroscopic methods, including EI-MS, IR, and NMR, which reveal the successful synthesis of the target compounds. The crystal structure analysis often shows that these molecules have specific orientations and conformations, contributing to their biological activities (Fun et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nucleophilic substitution, which is pivotal in synthesizing derivatives with enhanced biological activities. The presence of functional groups like the sulfanyl and acetamide moieties plays a significant role in the chemical reactivity of these compounds (Ali & Richardson, 1969).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in biological systems. These properties are determined through comprehensive physical characterization, including X-ray crystallography, which provides insights into the molecule's conformation and potential interaction mechanisms (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, such as stability, reactivity, and potential biological activities, are influenced by the compound's molecular structure. The introduction of different substituents can significantly alter these properties, leading to compounds with specific desired activities. Studies often focus on modifying the chemical structure to enhance biological activity or reduce toxicity (Wujec et al., 2011).
properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-2-28-16-10-8-15(9-11-16)22-18(26)13-29-20-24-23-17(19(27)25(20)21)12-14-6-4-3-5-7-14/h3-11H,2,12-13,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYKAPPRFABYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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